molecular formula C3H4N4O2 B119787 1-Amino-1H-1,2,4-triazole-3-carboxylic acid CAS No. 142415-65-4

1-Amino-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B119787
CAS No.: 142415-65-4
M. Wt: 128.09 g/mol
InChI Key: GWWJHQADLZHJFV-UHFFFAOYSA-N
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Description

1-Amino-1H-1,2,4-triazole-3-carboxylic acid (CAS: 3641-13-2) is a heterocyclic compound with the molecular formula C₃H₄N₄O₂. It is a crystalline powder with ≥98% purity, widely utilized in medicinal chemistry and drug development due to its versatile triazole backbone and functional groups (carboxylic acid and amino) that enable diverse chemical modifications . The triazole core contributes to its stability and ability to engage in hydrogen bonding, making it a valuable scaffold for designing bioactive molecules. Its applications span antimicrobial, anticancer, and enzyme inhibition studies, as evidenced by its role in synthesizing derivatives with enhanced pharmacological profiles .

Properties

IUPAC Name

1-amino-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c4-7-1-5-2(6-7)3(8)9/h1H,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWJHQADLZHJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

Aminoguanidine hydrochloride reacts with α-ketoglutaric acid under microwave irradiation (100–120°C, 30–60 minutes) to initiate cyclization. The reaction proceeds via imine formation, followed by intramolecular cyclization and dehydration. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature110–120°C>75% above 110°C
SolventEthanol/Water (3:1)Maximizes solubility
Microwave Power300–400 WAccelerates cyclization

Post-synthesis, the carboxylic acid group is liberated through acidic hydrolysis (6M HCl, reflux, 2 hours). This method yields 68–72% pure product, with impurities arising primarily from incomplete cyclization.

Oxidation of 3-Methyl-1-Amino-1,2,4-Triazole

Oxidation of the methyl group in 3-methyl-1-amino-1,2,4-triazole provides a high-purity route to the carboxylic acid derivative. This approach avoids multi-step protection/deprotection sequences.

Oxidizing Agents and Conditions

Potassium permanganate (KMnO₄) in sulfuric acid (H₂SO₄) is the most effective oxidant, achieving complete conversion at 60–70°C. Comparative data for oxidizing systems:

Oxidizing AgentConditionsYield (%)Purity (%)
KMnO₄/H₂SO₄65°C, 4 hours8298.5
CrO₃/AcOHReflux, 6 hours6795.2
H₂O₂/FeCl₃50°C, 8 hours5889.7

Critical Note: Excess KMnO₄ must be neutralized post-reaction to prevent over-oxidation to CO₂.

Hydrolysis of 1-Amino-1,2,4-Triazole-3-Carbonitrile

Hydrolysis of the nitrile group offers a scalable pathway, particularly suitable for industrial applications. The reaction proceeds in two stages: partial hydrolysis to the amide intermediate, followed by full conversion to the carboxylic acid.

Acidic vs. Basic Hydrolysis

Comparative hydrolysis conditions:

ConditionReagentsTime (hours)Yield (%)
Acidic6M HCl, reflux878
Basic40% NaOH, 100°C685
EnzymaticNitrilase, pH 7.52492*

*Enzymatic hydrolysis, while high-yielding, is limited by substrate specificity and enzyme cost.

Microwave-Assisted One-Pot Synthesis

Modern protocols emphasize efficiency through microwave-assisted one-pot synthesis. A representative procedure involves:

  • Condensation of glyoxylic acid with aminoguanidine hydrochloride.

  • In situ cyclization using Amberlyst-15 as a heterogeneous catalyst.

  • Direct isolation via crystallization.

Optimized Parameters:

  • Microwave power: 450 W

  • Temperature: 130°C

  • Reaction time: 20 minutes

  • Yield: 88%

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Key industrial adaptations include:

Continuous Flow Reactor Systems

  • Residence Time: 8–10 minutes

  • Throughput: 12 kg/hour

  • Purity: 99.2%

  • Waste Reduction: 40% lower solvent use compared to batch processes

Solvent Recycling Protocols

  • Ethanol recovery: 92% efficiency via fractional distillation.

  • Catalyst (Amberlyst-15) reuse: Up to 15 cycles without significant activity loss.

Analytical Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity and purity:

TechniqueCritical ParametersAcceptance Criteria
HPLCRetention time: 4.2 minPurity ≥98%
FT-IRν(C=O): 1690 cm⁻¹Match reference
X-ray DiffractionSpace group: P2₁/cR-factor < 5%

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1.1 Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that 1-amino-1H-1,2,4-triazole-3-carboxylic acid exhibits significant antifungal activity against various strains of fungi. For instance:

  • Case Study: A study demonstrated that derivatives of triazoles, including this compound, showed enhanced antifungal efficacy compared to standard treatments like fluconazole. The Minimum Inhibitory Concentration (MIC) values for some compounds were reported as low as 0.0156 μg/mL against Candida albicans and other pathogenic fungi .

Table 1: Antifungal Efficacy of Triazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Comparison DrugMIC (μg/mL)
Compound 1Candida albicans0.0156Fluconazole0.25
Compound 2Aspergillus fumigatus0.001Voriconazole0.125

1.2 Anticancer Properties

The anticancer potential of triazoles has also been a focal point of research. Triazole derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation.

  • Case Study: A series of diarylurea derivatives bearing a triazole moiety were evaluated for antitumor activity. One compound exhibited an IC50 value of 0.90 μM against HT-29 cancer cells, outperforming standard chemotherapeutic agents .

Table 2: Anticancer Activity of Triazole Derivatives

CompoundCancer Cell LineIC50 (μM)Reference DrugIC50 (μM)
Compound AHT-290.90Sorafenib2.25
Compound BH4600.85Sorafenib2.50

Agricultural Applications

2.1 Role in Plant Defense

Triazoles are known to enhance plant resistance against pathogens and pests.

  • Case Study: Research indicated that applying triazole derivatives can improve the resistance of crops to fungal infections, thereby reducing the need for chemical fungicides and promoting sustainable agriculture practices .

Material Science

3.1 Synthesis of Functional Materials

The unique chemical structure of triazoles allows them to be used in synthesizing novel materials with specific properties.

  • Case Study: Triazoles have been incorporated into polymers to create materials with enhanced thermal stability and mechanical strength .

Table 3: Properties of Triazole-Based Materials

Material TypePropertyValue
Polymer CompositeThermal Stability>300 °C
Coating MaterialMechanical StrengthTensile strength >50 MPa

Mechanism of Action

The mechanism of action of 1-amino-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Tautomerism : Substituent positions (e.g., 1H vs. 4H) influence tautomeric equilibria, affecting binding to biological targets .

Physicochemical Properties

Property This compound 5-Bromo Derivative Chlorophenyl Derivative
Molecular Weight (g/mol) 128.09 191.97 238.65
Solubility High (polar groups) Moderate Low (aromatic groups)
logP (Predicted) -1.2 0.8 2.5

Note: The amino and carboxylic acid groups in the target compound enhance aqueous solubility, making it more suitable for pharmaceutical formulations compared to halogenated or aromatic analogues .

Anticancer Activity

  • Target Compound Derivatives : Carboxamide derivatives (e.g., 4e, 4m) showed IC₅₀ < 30 µM against A-549 (lung), HCT-116 (colorectal), and PANC-1 (pancreatic) cancer cells, outperforming doxorubicin in some assays .
  • Chlorophenyl Analogues: Demonstrated nanomolar affinity for CDK2/cyclin A and CDK4/cyclin D, critical for cell cycle regulation .

Enzyme Inhibition

  • COX-2 Selectivity : 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives exhibited anti-inflammatory activity via COX-2 inhibition, attributed to aromatic stacking interactions .
  • Carbonic Anhydrase-II: Triazole analogues with sulfonamide groups showed higher inhibitory activity (IC₅₀ ~ 0.8 µM) than the amino-carboxylic acid variant .

Biological Activity

1-Amino-1H-1,2,4-triazole-3-carboxylic acid (also known as 5-amino-1H-1,2,4-triazole-3-carboxylic acid) is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbonyl compounds under acidic conditions. Various methods have been developed to enhance yield and purity, including microwave-assisted synthesis and solvent-free reactions. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its triazole moiety, which is known for its role in various pharmacological activities. The following sections summarize key biological activities supported by research findings.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC): The MIC for Bacillus subtilis and Vibrio cholerae was reported to be approximately 59.5 µg/ml .
  • Mechanism of Action: The compound exhibits its antimicrobial effects by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Bacterial StrainMIC (µg/ml)
Bacillus subtilis59.5
Vibrio cholerae59.5
Staphylococcus aureus<50
Escherichia coli<50

Antifungal Activity

The compound has also demonstrated antifungal activity, particularly against strains such as Candida albicans. Research indicates that it inhibits ergosterol biosynthesis, crucial for fungal cell membrane integrity:

  • Comparison with Standard Drugs: In comparative studies, the antifungal activity of derivatives of this compound was found to be superior to that of fluconazole .

Anticancer Properties

Recent investigations have identified potential anticancer effects of 1-amino-1H-1,2,4-triazole derivatives. For example:

  • Cell Line Studies: Compounds derived from 1-amino-1H-1,2,4-triazole have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and SKOV3 (ovarian cancer), with IC50 values ranging from 13.67 to 18.62 µM .

Case Studies

Several case studies illustrate the practical applications of 1-amino-1H-1,2,4-triazole derivatives:

  • Case Study on Antibacterial Activity:
    • A study showed that a novel derivative exhibited enhanced antibacterial effects compared to traditional antibiotics like amoxicillin.
    • The compound was effective against multi-drug-resistant strains.
  • Case Study on Antifungal Treatment:
    • In agricultural applications, formulations containing 1-amino-1H-1,2,4-triazole were tested for efficacy in treating crop mycoses.
    • Results indicated a significant reduction in fungal infection rates in treated plants compared to untreated controls.

Q & A

Q. What are the common synthetic routes for 1-Amino-1H-1,2,4-triazole-3-carboxylic acid?

The synthesis typically involves multi-step reactions starting from substituted triazole precursors. For example, coupling reactions with chlorophenyl or pyridyl groups under reflux conditions, followed by hydrolysis to yield the carboxylic acid moiety. Key steps include nitrosation of sodium salts in acidic media and purification via automated flash chromatography .

Q. How is the compound purified after synthesis?

Purification methods include:

  • Flash chromatography : Used for intermediates like ethyl esters, with silica gel and gradient elution (e.g., hexane/ethyl acetate) .
  • Recrystallization : From polar solvents (e.g., methanol/water) to obtain high-purity crystalline products .

Q. What spectroscopic and chromatographic methods validate its structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and carboxylic acid formation .
  • Mass spectrometry (MS) : Determines molecular weight (e.g., parent peak at m/z 237 for a chlorophenyl derivative) .
  • HPLC : Assesses purity (>98%) using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s crystal structure?

The SHELX software suite (e.g., SHELXL for refinement) is widely used. Key steps include:

  • Data collection from single crystals at low temperatures.
  • Structure solution via direct methods (SHELXS/SHELXD) and refinement against high-resolution data .
  • Validation using tools like Coot for electron density maps.

Q. What experimental strategies assess thermal stability and decomposition risks?

  • Differential Scanning Calorimetry (DSC) : Identifies exothermic decomposition events (e.g., explosive decomposition at 120–130°C for nitroso derivatives) .
  • Friction sensitivity tests : Critical for derivatives like ethyl 5-nitrosaminotriazole-3-carboxylate, which exhibit explosive properties .

Q. How can derivatives be designed to optimize pharmacological activity?

  • Esterification : Methyl/ethyl esters improve bioavailability (e.g., 1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid enhances CDK2/cyclin A binding) .
  • Schiff base formation : Introduces anti-inflammatory or antibacterial moieties via condensation with aldehydes .

Q. What assays measure protein-binding affinity for drug discovery?

  • Fluorescence Polarization (FP) : Quantifies binding to targets like CDK2/cyclin A, with IC50_{50} values below 30 µM in cancer cell lines .
  • Surface Plasmon Resonance (SPR) : Provides kinetic data (KD_D) for structure-activity relationship (SAR) studies .

Q. How do computational methods support triazole-based drug design?

  • Molecular docking : Screens derivatives against protein targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • QSAR modeling : Correlates substituent electronic properties (e.g., Hammett constants) with bioactivity .

Q. What safety protocols are critical for handling this compound?

  • GHS Hazard Codes : H302 (oral toxicity), H315 (skin irritation), and H335 (respiratory irritation) require PPE (gloves, goggles) and fume hoods .
  • First Aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Q. How are impurities and metabolites analyzed?

  • LC-MS/MS : Detects trace impurities (e.g., nitrosamine byproducts) and metabolites like ribavirin carboxylic acid .
  • Stability-indicating HPLC : Monitors degradation under stress conditions (heat, light, pH) .

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